molecular formula C6H7BrN2O3 B12343438 methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide

methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide

Cat. No.: B12343438
M. Wt: 235.04 g/mol
InChI Key: WWXAOXKAZYGPIU-UHFFFAOYSA-N
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Description

Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide typically involves the reaction of a pyrimidine derivative with methyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization . Another method involves the cyclization of a suitable precursor in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .

Major Products

The major products formed from these reactions include substituted pyrimidines, dihydropyrimidines, and various oxo derivatives .

Scientific Research Applications

Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7BrN2O3

Molecular Weight

235.04 g/mol

IUPAC Name

methyl 2-oxo-5H-pyrimidine-5-carboxylate;hydrobromide

InChI

InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-4H,1H3;1H

InChI Key

WWXAOXKAZYGPIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=NC(=O)N=C1.Br

Origin of Product

United States

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